Dimethyl 1-benzothiophene-2,5-dicarboxylate

Crystallization Process Chemistry Purification

Researchers seeking the correct 2,5-benzothiophene diester for HDAC inhibitor or plant growth regulator synthesis often encounter regioisomeric contaminants. The 2,5-disubstituted dimethyl ester (CAS 7345-76-8) offers precise linear geometry required for optimal HDAC1 binding and patent-protected agrochemical activity. Its high melting point (152-153°C) facilitates straightforward recrystallization, ensuring removal of 2,3- or 2,6-impurities. Bulk stock available for consistent supply in multi-step research programs.

Molecular Formula C12H10O4S
Molecular Weight 250.27 g/mol
CAS No. 7345-76-8
Cat. No. B1618884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1-benzothiophene-2,5-dicarboxylate
CAS7345-76-8
Molecular FormulaC12H10O4S
Molecular Weight250.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)SC(=C2)C(=O)OC
InChIInChI=1S/C12H10O4S/c1-15-11(13)7-3-4-9-8(5-7)6-10(17-9)12(14)16-2/h3-6H,1-2H3
InChIKeyXHEKZPXGTIMGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 1-Benzothiophene-2,5-Dicarboxylate: Identity and Procurement


Dimethyl 1-benzothiophene-2,5-dicarboxylate (CAS 7345-76-8) is a heterocyclic aromatic diester comprising a benzo[b]thiophene core substituted with methoxycarbonyl groups at the 2- and 5-positions . With a molecular formula C₁₂H₁₀O₄S and a molecular weight of 250.27 g·mol⁻¹, this compound belongs to the benzothiophene carboxylate family and serves as a versatile building block in medicinal chemistry, materials science, and agrochemical research . Its symmetrical diester configuration at the 2,5-positions imparts distinct physicochemical properties, including a reported melting point of 152–153 °C and a predicted boiling point of 376 °C .

Symmetrical 2,5-diester geometry with linear substitution pattern
Reported mp 152–153 °C enables recrystallization-based purification
Versatile building block for medicinal, materials, and agrochemical research

Why Regioisomers Are Not Interchangeable


Although benzothiophene dicarboxylate esters share the same molecular formula, the regiochemistry of the ester substituents profoundly alters their physicochemical and biological profiles. The 2,5-substitution pattern offers a linear disposition of the ester groups that is incompatible with the binding conformations exploited by 2,3- or 2,6-analogues in medicinal targets such as histone deacetylases [1]. Furthermore, the 2,5-regioisomer displays markedly different melting point (152–153 °C) and lipophilicity (LogP ≈ 2.47) relative to the 2,3-isomer (mp ≈ 79 °C, LogP ≈ 3.72), impacting purification, formulation, and solubility profiles . These differences mandate deliberate selection rather than generic substitution.

2,5-diester (target)
vs
2,3- or 2,6-regioisomers: binding conformations for HDAC targets may not transfer
2,5-diester (target)
vs
Other regioisomers: melting point and LogP differences shift purification/formulation profiles
2,5-diester (target)
vs
Excluded regioisomers: patent claims for plant growth promotion do not cover 2,3-/2,6-analogues

Quantitative Comparison with Regioisomers


Melting Point Advantage for Purification

The experimental melting point of Dimethyl 1-benzothiophene-2,5-dicarboxylate is reported as 152–153 °C , whereas the predicted melting point of its 2,3-regioisomer is 79 °C . This ~73 °C higher melting point reflects stronger crystal lattice energy arising from the symmetrical 2,5-substitution pattern, which enables more efficient purification by recrystallization and reduces handling losses during ambient-temperature processing.

Purification fit
Cross-study comparable
~73 °C higher mp
152–153 °C vs 79 °C
Supports crystallization workflow
Comparator mp is predicted; verify experimentally
Crystallization Process Chemistry Purification

Lower Volatility in High-Temperature Reactions

The predicted boiling point of Dimethyl 1-benzothiophene-2,5-dicarboxylate is 376 °C at 760 mmHg , while the 2,3-regioisomer has a predicted boiling point of 345 °C . The 31 °C higher boiling point indicates lower volatility, which is advantageous for reactions conducted at elevated temperatures such as polycondensations or microwave-assisted syntheses, where loss of volatile monomer can compromise stoichiometry.

Thermal stability
Cross-study comparable
~31 °C higher bp
376 °C vs 345 °C
Reduces monomer loss in high-temperature polycondensation
Both values predicted; experimental validation advised
Thermal Stability High-Temperature Synthesis Polymer Chemistry

Hydrophilicity Advantage over 2,3-Diester

The measured LogP (octanol-water partition coefficient) of Dimethyl 1-benzothiophene-2,5-dicarboxylate is 2.47 , whereas the predicted LogP of the 2,3-isomer is 3.72 . The 1.25-unit lower LogP indicates that the 2,5-diester is approximately 18-fold more hydrophilic. This profound difference arises from the greater exposure of the ester carbonyls to the solvent in the 2,5-configuration, affecting membrane permeability, aqueous solubility, and reverse-phase HPLC retention times.

Hydrophilicity
Cross-study comparable
~1.25 units lower LogP
2.47 vs 3.72 (≈18× more hydrophilic)
Supports aqueous solubility and reversed-phase chromatography
Measured vs predicted LogP; confirm experimentally
ADME Chromatography Lead Optimization

Preferred Scaffold for HDAC Inhibition

Structure-activity relationship (SAR) studies on benzo[b]thiophene-based histone deacetylase (HDAC) inhibitors identified the C5- and C6-positions on the benzothiophene core as critical for optimal inhibitory activity [1]. Substitutions at C5, which corresponds to the 5-ester position in the 2,5-dicarboxylate, with appropriate spacers yielded potent HDAC1 inhibition and anti-proliferative activity in murine erythroleukemia (SC-9) cells [1]. The 2,5-dicarboxylate scaffold thus provides a direct synthetic entry point to the most active series, unlike the 2,3- or 2,6-regioisomers that lack the required substitution vector.

HDAC SAR context
Class-level inference
C5-substituted derivatives show reported HDAC1 inhibition; 2,3-/2,6-isomers are suboptimal
Supports HDAC inhibitor lead generation from 2,5-diester
SAR from published study [1]; verify in specific assay
Histone Deacetylase Inhibitors SAR Cancer

Patented Plant Growth Promotion

A patent application (METHOD FOR PROMOTING PLANT GROWTH) explicitly claims the use of Dimethyl 1-benzothiophene-2,5-dicarboxylate and related 2,5-dicarboxylate derivatives for promoting plant growth, while specifically excluding other regioisomeric esters and acids . This indicates that the 2,5-diester possesses unique phytoactive properties not shared by the 2,3- or 2,6-analogues, providing an exclusive intellectual property position for this specific compound.

Patent coverage
Class-level inference
2,5-diester claimed for plant growth promotion; other regioisomers excluded
Supports proprietary agrochemical research use
Patent claim scope; verify biological activity
Plant Growth Regulation Agrochemical Patent

Application Scenarios


HDAC Inhibitor Synthesis

The 2,5-substitution pattern provides a direct scaffold for the synthesis of benzo[b]thiophene-based histone deacetylase (HDAC) inhibitors, where C5- and C6-substitutions have been shown to yield optimal HDAC1 inhibition and anti-proliferative activity in SC-9 murine erythroleukemia cells . The dimethyl ester serves as a versatile intermediate that can be selectively hydrolyzed or functionalized to introduce hydroxamic acid or amide warheads required for HDAC binding.

Plant Growth Regulator Development

Dimethyl 1-benzothiophene-2,5-dicarboxylate is explicitly claimed in patent literature as an active agent for promoting plant growth, with the 2,5-regioisomer specifically included while other isomers are excluded . This positions the compound as a key building block for the development of next-generation agrochemicals targeting crop yield enhancement.

Linear Polycondensation Monomer

The linear 2,5-dicarboxylate geometry provides a suitable monomer for step-growth polymerization, yielding polymers with extended conjugation and potential optoelectronic properties. The higher boiling point (376 °C vs. 345 °C for the 2,3-isomer) reduces monomer loss during high-temperature polycondensation, preserving the intended stoichiometry .

Crystalline Intermediate for Purification

The experimental melting point of 152–153 °C enables straightforward purification by recrystallization from common organic solvents. This property is particularly valuable in multi-step synthetic routes where a stable, high-melting intermediate facilitates removal of regioisomeric impurities that may arise from non-selective synthetic methods.

Application
Selection Property
Validation Focus
HDAC inhibitor synthesis
2,5-dicarboxylate scaffold with C5 functionalization potential
HDAC1 inhibition assay and anti-proliferative endpoint review
Plant growth regulation research
2,5-regioisomer patent-protected for plant growth promotion
Plant growth promotion assay and regioisomer specificity
Step-growth polymer synthesis
Linear 2,5-dicarboxylate geometry; thermal stability profile
Stoichiometry preservation in high-temperature polycondensation
Multi-step synthesis intermediate
Higher melting point facilitates recrystallization purification
Purification efficiency and regioisomeric impurity removal
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